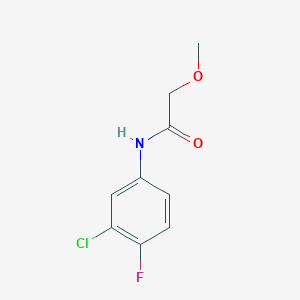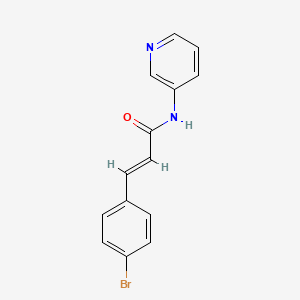![molecular formula C14H17N3O3S B5788298 methyl {[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5788298.png)
methyl {[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of Methyl {[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate varies depending on its application. In medicine, it has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes. In agriculture, it has been found to inhibit the growth of pests and weeds by disrupting their metabolic pathways. In material science, it has been used as a building block for the synthesis of new materials with unique properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In medicine, it has been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. In agriculture, it has been shown to have low toxicity towards non-target organisms and a short half-life, making it an environmentally friendly alternative to traditional pesticides and herbicides. In material science, it has been used to synthesize materials with unique properties such as high thermal stability and electrical conductivity.
Advantages and Limitations for Lab Experiments
Methyl {[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate has several advantages for lab experiments. It is relatively easy to synthesize, has high purity, and can be easily modified to suit specific applications. However, it also has some limitations, such as its low solubility in water and its tendency to decompose under certain conditions.
Future Directions
There are several future directions for the study of Methyl {[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate. In medicine, further studies are needed to investigate its potential as a cancer therapy and to explore its applications in other diseases. In agriculture, more research is needed to optimize its use as a pesticide and herbicide and to investigate its potential for use in organic farming. In material science, future studies could focus on using this compound to synthesize materials with even more unique properties and applications.
Conclusion:
This compound is a chemical compound with significant potential for various applications in medicine, agriculture, and material science. Its synthesis method is relatively simple, and it has been shown to have low toxicity and high selectivity towards target organisms. Further research is needed to fully explore its potential and to optimize its use in various fields.
Synthesis Methods
The synthesis of Methyl {[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate involves the reaction of 4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction occurs under mild conditions and yields a high purity product.
Scientific Research Applications
Methyl {[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been extensively studied for its potential applications in various fields. In medicine, it has been investigated for its anticancer, antimicrobial, and antifungal properties. In agriculture, it has been explored for its potential as a pesticide and herbicide. In material science, it has been studied for its use in the synthesis of novel materials with unique properties.
properties
IUPAC Name |
methyl 2-[[4-ethyl-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-4-17-13(10-7-5-6-8-11(10)19-2)15-16-14(17)21-9-12(18)20-3/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAQULIXCJTMOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)OC)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5788228.png)
![N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5788242.png)
![N-[2-(difluoromethoxy)phenyl]-5-nitro-2-furamide](/img/structure/B5788249.png)


![N-(2,4-dimethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5788267.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5788282.png)


![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5788306.png)

![1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5788326.png)
![1-benzyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5788340.png)